7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by treatment with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Condensation Reactions: Formation of Schiff bases by reacting with aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ethanol: Used as a solvent.
Triethylamine: Used as a catalyst.
Aromatic and Heteroaromatic Aldehydes: Used in the formation of Schiff bases.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, such as Schiff bases and other substituted quinoline derivatives .
Scientific Research Applications
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide has several scientific research applications, including:
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties.
Antimalarial Activity:
Anticancer Research: Some derivatives have shown potential in inhibiting cancer cell growth.
Mechanism of Action
The exact mechanism of action for 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. For instance, it may inhibit nucleic acid synthesis or interfere with cellular respiration in microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
7-chloro-4-aminoquinoline: Another derivative with significant antimicrobial and antimalarial properties.
Uniqueness
What sets 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H20ClN3O3 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
7-chloro-N-(3-morpholin-4-ylpropyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3/c18-12-2-3-13-15(10-12)20-11-14(16(13)22)17(23)19-4-1-5-21-6-8-24-9-7-21/h2-3,10-11H,1,4-9H2,(H,19,23)(H,20,22) |
InChI Key |
YSXPYLQDBYIPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.